molecular formula C17H22N2O2 B2485974 3-Cyclohexylaminomethyl-7-methoxy-1H-quinolin-2-one CAS No. 462068-04-8

3-Cyclohexylaminomethyl-7-methoxy-1H-quinolin-2-one

Cat. No.: B2485974
CAS No.: 462068-04-8
M. Wt: 286.375
InChI Key: WEHJVRRTZFOPBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclohexylaminomethyl-7-methoxy-1H-quinolin-2-one, also known as CMQ, is an organic compound that has been studied for its potential applications in the scientific research field. CMQ has been found to have interesting properties, such as its ability to form stable complexes with other molecules, its ability to act as a catalyst, and its potential to act as a drug target. In

Scientific Research Applications

Chemical Synthesis and Characterization

  • The synthesis and characterization of quinoline derivatives have been a subject of interest in various studies. For example, a compound similar to 3-Cyclohexylaminomethyl-7-methoxy-1H-quinolin-2-one, 4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one, was isolated and its structure was elucidated using spectroscopic methods (Tanjung, Saputri, Wahjoedi, & Tjahjandarie, 2017).

Anticancer Potential

  • Quinoline derivatives have been explored for their potential in cancer treatment. For instance, various quinoline–indole–oxadiazole hybrids have been synthesized and evaluated for their cytotoxic potential against breast cancer cell lines, demonstrating the potential of quinoline derivatives as anticancer agents (Kamath, Sunil, & Ajees, 2016).

DNA Interaction and Antitumor Activity

  • Studies on fused tri- and tetracyclic quinolines have shown their ability to intercalate DNA and induce topoisomerase II dependent DNA cleavage, exhibiting potent antitumor activities in vitro and in vivo (Yamato et al., 1989).

Antiviral Research

  • Novel 7‐methoxy‐3‐heterocyclic quinolin‐6‐ol derivatives were synthesized and evaluated for their anti‐hepatitis B virus (HBV) activities, revealing compounds with excellent potency and selectivity (Liu et al., 2015).

Applications in Photochemistry

  • Quinoline derivatives have also found applications in photochemistry. For instance, furoquinolinones, including methoxy derivatives, have been studied for their potential as photochemotherapeutic agents due to their DNA-binding properties and ability to inhibit topoisomerase II (Chilin et al., 2003).

Future Directions

The future directions for 3-Cyclohexylaminomethyl-7-methoxy-1H-quinolin-2-one are not clear at this time. As a biochemical used in proteomics research, it may have potential applications in various scientific studies .

Properties

IUPAC Name

3-[(cyclohexylamino)methyl]-7-methoxy-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-21-15-8-7-12-9-13(17(20)19-16(12)10-15)11-18-14-5-3-2-4-6-14/h7-10,14,18H,2-6,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHJVRRTZFOPBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)CNC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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